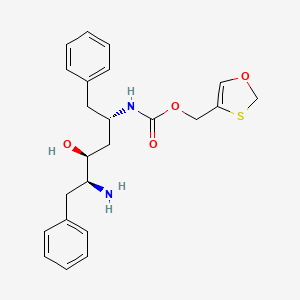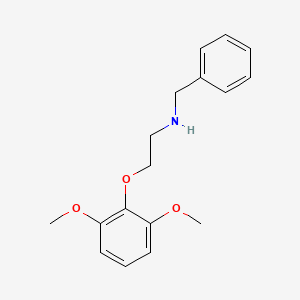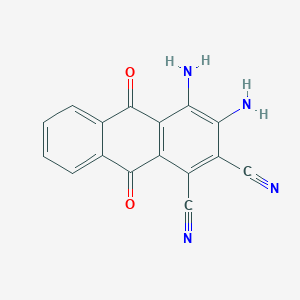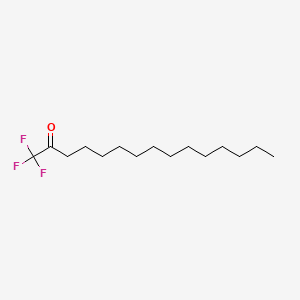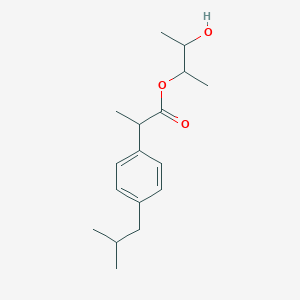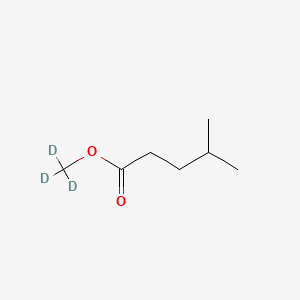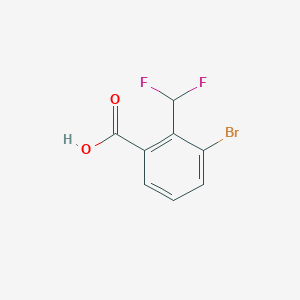![molecular formula C26H37N5O2 B15288031 (8beta)-N-[[[3-(Dimethylamino)propyl]amino]carbonyl]-N-ethyl-6-(2-propen-1-yl)-ergoline-8-carboxamide](/img/structure/B15288031.png)
(8beta)-N-[[[3-(Dimethylamino)propyl]amino]carbonyl]-N-ethyl-6-(2-propen-1-yl)-ergoline-8-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(8beta)-N-[[[3-(Dimethylamino)propyl]amino]carbonyl]-N-ethyl-6-(2-propen-1-yl)-ergoline-8-carboxamide is a complex organic compound belonging to the ergoline family. Ergoline derivatives are known for their diverse pharmacological properties, including their use in treating migraines, Parkinson’s disease, and other neurological conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (8beta)-N-[[[3-(Dimethylamino)propyl]amino]carbonyl]-N-ethyl-6-(2-propen-1-yl)-ergoline-8-carboxamide typically involves multiple steps, starting from basic ergoline structures. The process includes:
Alkylation: Introduction of the N-ethyl group.
Amidation: Formation of the carboxamide group.
Substitution: Addition of the 3-(dimethylamino)propyl group.
Allylation: Introduction of the 2-propen-1-yl group.
Each step requires specific reagents and conditions, such as the use of strong bases for deprotonation, and catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity, using continuous flow reactors, and employing advanced purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the allyl group.
Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions often involve strong nucleophiles like sodium hydride or organolithium reagents.
Major Products
Oxidation: Formation of epoxides or hydroxylated derivatives.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted ergoline derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a precursor for synthesizing other ergoline derivatives. It serves as a model compound for studying reaction mechanisms and developing new synthetic methodologies.
Biology
In biological research, it is used to study receptor binding and signal transduction pathways. Its interactions with various neurotransmitter receptors make it a valuable tool for neuropharmacological studies.
Medicine
Medically, this compound and its derivatives are investigated for their potential therapeutic effects in treating neurological disorders, including migraines and Parkinson’s disease.
Industry
In the pharmaceutical industry, it is used in the development of new drugs. Its complex structure and pharmacological properties make it a candidate for drug discovery and development.
Mechanism of Action
The compound exerts its effects primarily through interaction with neurotransmitter receptors, such as dopamine and serotonin receptors. It acts as an agonist or antagonist, modulating the activity of these receptors and influencing various physiological processes. The molecular targets include G-protein coupled receptors, which play a crucial role in signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- Lysergic acid diethylamide (LSD)
- Ergotamine
- Bromocriptine
Uniqueness
Compared to other ergoline derivatives, (8beta)-N-[[[3-(Dimethylamino)propyl]amino]carbonyl]-N-ethyl-6-(2-propen-1-yl)-ergoline-8-carboxamide has a unique combination of functional groups that confer distinct pharmacological properties. Its specific structure allows for selective receptor binding and unique therapeutic effects.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C26H37N5O2 |
|---|---|
Molecular Weight |
451.6 g/mol |
IUPAC Name |
(6aR,9R,10aR)-N-[3-(dimethylamino)propylcarbamoyl]-N-ethyl-7-prop-2-enyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide |
InChI |
InChI=1S/C26H37N5O2/c1-5-12-30-17-19(25(32)31(6-2)26(33)27-11-8-13-29(3)4)14-21-20-9-7-10-22-24(20)18(16-28-22)15-23(21)30/h5,7,9-10,16,19,21,23,28H,1,6,8,11-15,17H2,2-4H3,(H,27,33)/t19-,21-,23-/m1/s1 |
InChI Key |
BKVTYNFRSRKYSI-KJXAQDMKSA-N |
Isomeric SMILES |
CCN(C(=O)[C@@H]1C[C@H]2[C@@H](CC3=CNC4=CC=CC2=C34)N(C1)CC=C)C(=O)NCCCN(C)C |
Canonical SMILES |
CCN(C(=O)C1CC2C(CC3=CNC4=CC=CC2=C34)N(C1)CC=C)C(=O)NCCCN(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2S, 4S)-2-[[(3-carboxyphenyl)amino]carbonyl]-4-mercapto-1-(4-nitrobenzyl)pyrrolidinecarboxylate](/img/structure/B15287959.png)
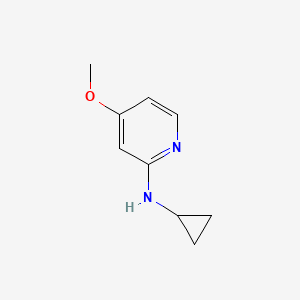
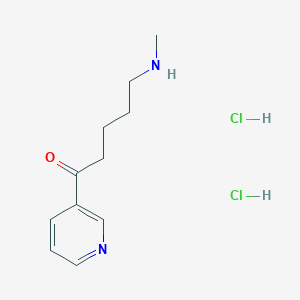
![4-[2-(2-Amino-4-oxo-3,5-dihydropyrrolo[3,2-d]pyrimidin-7-yl)ethyl]benzoic acid](/img/structure/B15287982.png)

![2-amino-N-[4-bromo-2-(2-chlorobenzoyl)phenyl]acetamide](/img/structure/B15287988.png)
